molecular formula C18H12ClN5O2 B2657879 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396864-95-1

1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2657879
CAS No.: 1396864-95-1
M. Wt: 365.78
InChI Key: LEPYTONEXGOCMA-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the pyrazine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which can confer unique chemical and biological properties

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-14-6-2-1-4-12(14)11-24-9-3-5-13(18(24)25)17-22-16(23-26-17)15-10-20-7-8-21-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPYTONEXGOCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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